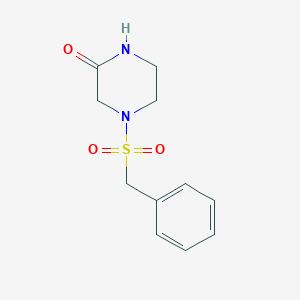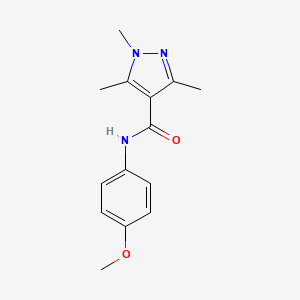
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone, also known as ACE, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACE is a synthetic molecule that belongs to the class of ketones and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully understood. However, it has been suggested that 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may also modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has also been found to modulate the activity of ion channels and receptors in the nervous system, leading to its analgesic and anticonvulsant effects. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been shown to have antioxidant properties and may protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities, making it readily available for research purposes. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone also has a relatively low toxicity profile, making it safe for use in animal studies. However, there are also some limitations to the use of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone in lab experiments. The mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone is not fully understood, and further studies are needed to elucidate its biological activity. Additionally, the effects of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may vary depending on the experimental conditions, and caution should be exercised when interpreting the results of studies using this compound.
Zukünftige Richtungen
There are several future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. Further studies are needed to elucidate the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone and its biological activity. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may have potential therapeutic applications for the treatment of various diseases, and further studies are needed to explore its potential in this area. Additionally, the effects of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone on different ion channels and receptors in the nervous system should be investigated to better understand its analgesic and anticonvulsant effects. Finally, the development of new synthetic derivatives of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone involves a series of chemical reactions that include the condensation of 4-chloro-3-methylphenol with 2-chloroethyl ethyl ether to form 2-(4-chloro-3-methylphenoxy)ethyl ether. This intermediate is then treated with sodium hydride and azetidine-1-carboxylic acid to yield 1-(azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(3-4-11(9)13)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAUNNSZJFPQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-3-methylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)



![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)



